molecular formula C10H5F2NOS B7997112 (3,5-Difluorophenyl)(thiazol-2-yl)methanone

(3,5-Difluorophenyl)(thiazol-2-yl)methanone

Cat. No.: B7997112
M. Wt: 225.22 g/mol
InChI Key: QQKPHUJQJGXVPD-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(thiazol-2-yl)methanone is a compound that features a thiazole ring and a difluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the difluorophenyl group can enhance the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(thiazol-2-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(thiazol-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Difluorophenyl)(thiazol-2-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(thiazol-2-yl)methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The difluorophenyl group can enhance the compound’s binding affinity and stability. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(thiazol-2-yl)methanone
  • (3,5-Dichlorophenyl)(thiazol-2-yl)methanone
  • (3,5-Difluorophenyl)(imidazol-2-yl)methanone

Uniqueness

(3,5-Difluorophenyl)(thiazol-2-yl)methanone is unique due to the presence of both the difluorophenyl group and the thiazole ring. This combination enhances its biological activity and stability compared to similar compounds. The difluorophenyl group provides additional electron-withdrawing effects, which can increase the compound’s reactivity and binding affinity .

Properties

IUPAC Name

(3,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKPHUJQJGXVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of CrO3 (1.1 g, 11 mmol) in CH2Cl2 at r.t. was added pyridine (1.8 mL, 22 mmol) and the resulting mixture was stirred for 20 min.. The alcohol from Step 1 in CH2Cl2 was added and the resulting mixture was stirred for 16 h. Then ET2O was added and the resulting mixture was filtered through silica gel and washed with Et2O. After evaporation the residue was chromatographed on silica gel eluting with 7:3 mixture of hexane:EtOAc to give 1.66 g (90%) of the title compound.
[Compound]
Name
CrO3
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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